H-Ala-Pro-pNA
Overview
Description
This compound is widely used as a chromogenic substrate in enzymatic assays, particularly for the detection and quantification of dipeptidyl aminopeptidase IV (DPP IV) activity . The presence of the p-nitroaniline group allows for easy monitoring of enzymatic reactions through spectrophotometric methods.
Scientific Research Applications
H-Ala-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Drug Development: The compound is used in screening assays to identify potential inhibitors of dipeptidyl aminopeptidase IV, which is a target for the treatment of type 2 diabetes.
Protein Hydrolysis Studies: This compound is employed in studies investigating the hydrolysis of proteins by various peptidases, providing insights into enzyme specificity and kinetics.
Diagnostic Applications: The compound is used in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-pNA typically involves the stepwise coupling of amino acids and the p-nitroaniline group. The process begins with the protection of the amino groups of alanine and proline to prevent unwanted side reactions. The protected alanine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the formation of the dipeptide, the p-nitroaniline group is introduced through a similar coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain, followed by cleavage from the resin and deprotection of the amino groups .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-pNA undergoes various chemical reactions, primarily involving the cleavage of the peptide bond between proline and p-nitroaniline. This cleavage is catalyzed by enzymes such as dipeptidyl aminopeptidase IV, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing dipeptidyl aminopeptidase IV .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a characteristic absorbance at 405 nm. This property makes it a valuable tool for monitoring enzymatic activity in various biochemical assays .
Mechanism of Action
The mechanism of action of H-Ala-Pro-pNA involves its role as a substrate for dipeptidyl aminopeptidase IV and other proline-specific peptidases. When these enzymes act on this compound, they cleave the peptide bond between proline and p-nitroaniline, releasing p-nitroaniline. This cleavage can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity . The molecular targets of this compound are the active sites of these peptidases, where the catalytic cleavage occurs .
Comparison with Similar Compounds
H-Ala-Pro-pNA is one of several chromogenic substrates used in enzymatic assays. Similar compounds include:
H-Gly-Pro-pNA: Another chromogenic substrate for proline-specific peptidases, differing by the presence of glycine instead of alanine.
H-Arg-Pro-pNA: A substrate with arginine replacing alanine, used for assays involving different peptidases.
H-Ala-Ala-Pro-pNA: A tripeptide substrate with an additional alanine residue, providing different enzymatic cleavage properties.
Compared to these similar compounds, this compound is unique in its specific application for dipeptidyl aminopeptidase IV assays and its optimal cleavage properties, making it a preferred choice for certain biochemical studies .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19)/t9-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZBACYMYYTOQ-CABZTGNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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